

What is L-Homocystine-d8 and its chemical properties

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L-Homocystine-d8: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties and Applications of **L-Homocystine-d8** for Researchers, Scientists, and Drug Development Professionals.

L-Homocystine-d8 is the deuterated form of L-Homocystine, an oxidized dimer of the amino acid homocysteine. Its primary application in research and clinical settings is as a stable isotope-labeled internal standard for the accurate quantification of total homocysteine in biological samples by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, detailed experimental methodologies for its use, and its role in the context of homocysteine metabolism.

Core Chemical Properties

L-Homocystine-d8 is structurally identical to L-Homocystine, with the exception of eight hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous, unlabeled analyte in mass spectrometry assays, without significantly altering its chemical behavior during sample preparation and analysis.



Property	Value	Reference
Chemical Formula	C8H8D8N2O4S2	INVALID-LINK,INVALID- LINK
Molecular Weight	276.4 g/mol	INVALID-LINK,INVALID- LINK
Exact Mass	276.10536331 Da	INVALID-LINK
Isotopic Purity	≥98 atom % D	INVALID-LINK
Physical Form	Solid powder	INVALID-LINK,INVALID- LINK
Solubility	Slightly soluble in Acetonitrile, Hydrochloric Acid, and Water	INVALID-LINK
Storage Conditions	Store at -20°C, protected from light	INVALID-LINK

Application in Quantitative Analysis: A Methodological Overview

L-Homocystine-d8 is a critical component in the gold-standard method for quantifying total homocysteine (tHcy) in biological matrices like plasma or serum, which is crucial for diagnosing and monitoring hyperhomocysteinemia, a risk factor for cardiovascular diseases.[1] The methodology typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Total Homocysteine in Human Plasma using LC-MS/MS

This protocol represents a synthesized methodology based on established practices for the use of deuterated homocystine as an internal standard.[2][3][4]

1. Sample Preparation:

• Aliquoting: 50 μL of human plasma or serum is aliquoted into a microcentrifuge tube.



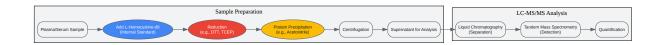
- Internal Standard Spiking: A known concentration of L-Homocystine-d8 solution (e.g., 50 μL) is added to each sample, calibrator, and quality control.[3]
- Reduction: To release homocysteine from its disulfide bonds (with itself to form homocystine, or with other thiols like cysteine), a reducing agent is added. A common choice is dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[5] For instance, 50 μL of a reduction solution is added, and the mixture is incubated at room temperature for approximately 5-10 minutes.[2][3] This step reduces both the endogenous homocystine and the L-Homocystine-d8 internal standard to their respective monomeric forms, homocysteine and homocysteine-d4.
- Protein Precipitation: To remove larger molecules that can interfere with the analysis, a protein precipitation step is performed. This is typically achieved by adding a solvent like acetonitrile, often containing an acid such as formic acid.[5] For example, 200 μL of a precipitation solution is added, and the sample is vortexed.
- Centrifugation: The samples are then centrifuged at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4]
- Supernatant Transfer: The clear supernatant containing the analyte (homocysteine) and the internal standard (homocysteine-d4) is carefully transferred to a new vial or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A C18 or a cyano column is commonly used to separate homocysteine from other components in the sample.[5]
- Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem
 mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode
 to specifically detect and quantify the parent-to-daughter ion transitions for both endogenous
 homocysteine and the deuterated internal standard.
 - Homocysteine transition: m/z 136 → m/z 90[5]
 - Homocysteine-d4 transition: m/z 140 → m/z 94[5]



• Quantification: The concentration of endogenous homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled homocysteine.



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Experimental workflow for homocysteine quantification.

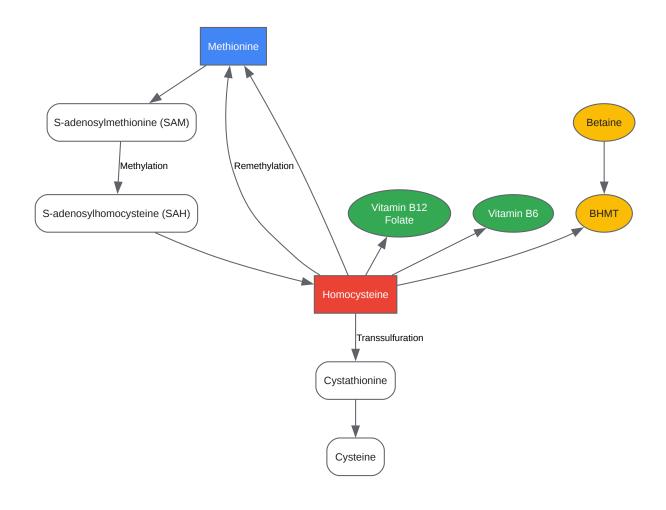
Role in Metabolic Pathways

L-Homocystine-d8, as a tracer, is instrumental in studying the metabolic fate of homocysteine. Homocysteine is a key intermediate in two major metabolic pathways: the remethylation pathway and the transsulfuration pathway.[6]

- Remethylation Pathway: Homocysteine is converted back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, or by betainehomocysteine methyltransferase (BHMT).
- Transsulfuration Pathway: Homocysteine is irreversibly converted to cystathionine and then to cysteine. This pathway is dependent on vitamin B6.[6]

Disruptions in these pathways can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia.





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Simplified homocysteine metabolic pathways.

In conclusion, **L-Homocystine-d8** is an indispensable tool for researchers and clinicians in the accurate measurement of homocysteine levels. Its well-defined chemical properties and established use in robust analytical methods like LC-MS/MS make it a cornerstone for studies investigating the role of homocysteine in health and disease.

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